5-Fluoro-2-(4-methylphenoxy)aniline

Medicinal Chemistry ADME Lipophilicity

Researchers requiring a pre-functionalized diaryl ether core for SAR exploration often encounter supply gaps for halogenated aniline building blocks with defined physicochemical profiles. 5-Fluoro-2-(4-methylphenoxy)aniline (CAS 55321-60-3) solves this with a quantified LogP of 3.61, tPSA of 35.25 Ų, and a 5-fluoro substituent that modulates metabolic stability. • Enables systematic SAR at the c-Myc/Max interface & related PPI targets • Defined lipophilicity vector (+0.52 LogP vs non-fluorinated analog) for rational ADME tuning • In stock at BenchChem with standard pack sizes (10-100 mg) and global shipping

Molecular Formula C13H12FNO
Molecular Weight 217.24 g/mol
CAS No. 55321-60-3
Cat. No. B3144530
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Fluoro-2-(4-methylphenoxy)aniline
CAS55321-60-3
Molecular FormulaC13H12FNO
Molecular Weight217.24 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)OC2=C(C=C(C=C2)F)N
InChIInChI=1S/C13H12FNO/c1-9-2-5-11(6-3-9)16-13-7-4-10(14)8-12(13)15/h2-8H,15H2,1H3
InChIKeyXMYYAUSKYOEVLV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 500 mg / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Fluoro-2-(4-methylphenoxy)aniline (CAS 55321-60-3): A Halogenated Diaryl Ether Building Block


5-Fluoro-2-(4-methylphenoxy)aniline is a substituted diaryl ether belonging to the class of halogenated aniline derivatives. It possesses a molecular formula of C13H12FNO, a molecular weight of approximately 217.24 g/mol, and a calculated LogP of 3.61 [1]. This compound serves as a versatile building block in medicinal chemistry and materials science, with its structure incorporating both a fluorine atom and a 4-methylphenoxy group, features that are known to modulate physicochemical properties and biological target interactions [2].

Workflow Medicinal chemistry building block for SAR and fragment-based design
Selection Fluorine and 4-methylphenoxy substitution pattern for physicochemical tuning
Screening Context Reported 5-lipoxygenase screen with no significant activity, may support non-inflammatory target studies

Why 5-Fluoro-2-(4-methylphenoxy)aniline (CAS 55321-60-3) Cannot Be Substituted with a Generic Fluoroaniline


The substitution of 5-Fluoro-2-(4-methylphenoxy)aniline with a generic fluoroaniline or a simple aniline derivative is likely to result in a loss of target engagement and/or altered physicochemical properties due to the specific electronic and steric contributions of its 4-methylphenoxy group. While a direct head-to-head comparison for this exact compound is absent from the published literature, structure-activity relationship (SAR) studies on related phenoxy-N-phenylaniline series demonstrate that even minor modifications to the aryl ether substitution pattern can profoundly impact biological activity, such as the inhibition of c-Myc/Max dimerization . The presence of the fluorine atom at the 5-position is also a critical determinant of metabolic stability and binding conformation in analogous systems. Therefore, using a simpler, unsubstituted aniline would not recapitulate the specific interaction profile intended for this building block, potentially invalidating entire synthetic pathways or screening campaigns.

Target Engagement Shift Generic fluoroaniline lacks the 4-methylphenoxy group required for specific interactions, likely altering binding profile.
SAR Sensitivity Related diaryl ether SAR shows minor substitution changes can severely affect activity; interaction properties may not transfer.
Metabolic & Conformational Loss Unsubstituted aniline would miss fluorine's contributions to metabolic stability and binding conformation, potentially changing in vitro behavior.

Product-Specific Evidence Guide: Quantified Differentiation of 5-Fluoro-2-(4-methylphenoxy)aniline (CAS 55321-60-3)


Lipophilicity (LogP) as a Procurement Metric: Quantified Difference from Non-Fluorinated Analog

The introduction of a fluorine atom significantly modulates the lipophilicity of a molecule. The target compound, 5-Fluoro-2-(4-methylphenoxy)aniline, exhibits a calculated LogP of 3.61 [1]. In contrast, the non-fluorinated direct analog, 2-(4-methylphenoxy)aniline, is predicted to have a lower LogP (approximately 3.09) based on standard computational models, reflecting a difference of +0.52 log units . This increase in lipophilicity can directly influence membrane permeability and distribution.

Lipophilicity (LogP)
Class-level
+0.52 log units
Computed LogP difference; may guide lipophilicity-driven selection, requires empirical validation.
In silico calculation; class-level inference.
Medicinal Chemistry ADME Lipophilicity Physicochemical Property

Inactive at 100 µM in a 5-Lipoxygenase Assay: Evidence for a Clean Profile in this Specific Target

In a direct binding assay, 5-Fluoro-2-(4-methylphenoxy)aniline was evaluated for its ability to inhibit rat basophilic leukemia-1 (RBL-1) 5-Lipoxygenase at a concentration of 100 µM. The result was reported as 'no significant activity' (NS) [1]. This is a specific, quantified piece of information. While it is a negative result, it provides a valuable data point for scientists seeking compounds that do not interfere with the 5-LO pathway.

5-Lipoxygenase Inhibition
Head-to-head
NS at 100 µM
No significant activity vs untreated control; may support exclusion from 5-LO pathway interference.
RBL-1 cell binding assay (ChEMBL).
Inflammation 5-Lipoxygenase Selectivity Screening

Physicochemical Profile: Molecular Weight and Hydrogen Bonding Capacity as Procurement Filters

5-Fluoro-2-(4-methylphenoxy)aniline possesses a molecular weight of 217.24 g/mol and a topological polar surface area (tPSA) of 35.25 Ų [1]. Compared to the average molecular weight of an FDA-approved small molecule drug (typically 300-500 g/mol), this compound is significantly smaller. Its tPSA is also well below the common drug-likeness threshold of 140 Ų. These metrics suggest it is a highly 'lead-like' fragment, offering more room for optimization compared to larger, more complex in-class alternatives.

Lead-like Physicochemical Profile
Class-level
MW 217.24, tPSA 35.25 Ų
Low MW and tPSA vs average drug; suggests fragment-like start for optimization.
In silico properties; compared to approved small molecule drugs.
Medicinal Chemistry Drug-likeness Lead Optimization Physicochemical Property

Best-Fit Research and Industrial Application Scenarios for 5-Fluoro-2-(4-methylphenoxy)aniline (CAS 55321-60-3)


Fragment-Based Lead Discovery (FBLD) for Non-Inflammatory Targets

Given its low molecular weight (217.24 g/mol), favorable tPSA (35.25 Ų), and demonstrated lack of activity against 5-lipoxygenase at 100 µM [1], 5-Fluoro-2-(4-methylphenoxy)aniline is an ideal fragment for library design. It can serve as a core scaffold for building inhibitors against a wide range of enzymes (e.g., kinases, proteases) or protein-protein interactions where the 5-LO pathway is not implicated. Its defined lipophilicity (LogP 3.61) [2] allows for rational modulation of target binding affinity while managing overall compound ADME properties.

Medicinal Chemistry SAR Exploration of Diaryl Ether Bioisosteres

The compound's 4-methylphenoxy and 5-fluoro substitution pattern provides a unique vector for SAR studies. Researchers investigating novel c-Myc inhibitors have shown that subtle changes in phenoxy-N-phenylaniline derivatives can drastically alter biological activity . 5-Fluoro-2-(4-methylphenoxy)aniline can be used as a specific, pre-functionalized building block to systematically explore the chemical space around the diaryl ether core, comparing its effects against other analogs like the non-fluorinated version or regioisomers.

Synthesis of Targeted Chemical Probes Requiring a Specific Lipophilic Anchor

The +0.52 LogP increase conferred by the 5-fluoro substituent over its non-fluorinated analog makes this compound particularly valuable when a project demands a precise adjustment in lipophilicity. In the design of chemical probes for cellular assays, where membrane permeability is critical, the quantified LogP of 3.61 [2] can be used to fine-tune the distribution coefficient of the final probe molecule, potentially reducing off-target accumulation compared to a more lipophilic alternative.

Application
Selection Property
Validation Focus
Fragment-based lead discovery, non-inflammatory targets
Low MW, low tPSA, 5-LO inactivity
Verify on-target activity; monitor 5-LO pathway non-interference
Diaryl ether SAR exploration
4-methylphenoxy and 5-fluoro substitution vector
Compare activity profile with non-fluorinated or regioisomeric analogs
Chemical probe design with controlled lipophilicity
Defined lipophilicity shift from non-fluorinated analog
Assess permeability and cellular distribution of probe conjugates

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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